molecular formula C11H14BFO2 B1310469 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 346656-39-1

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1310469
CAS No.: 346656-39-1
M. Wt: 208.04 g/mol
InChI Key: ZNFBLQHZFSLYQB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-fluorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluorophenylboronic acid+2,2-Dimethyl-1,3-propanediolThis compound+Water\text{2-Fluorophenylboronic acid} + \text{2,2-Dimethyl-1,3-propanediol} \rightarrow \text{this compound} + \text{Water} 2-Fluorophenylboronic acid+2,2-Dimethyl-1,3-propanediol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to yield 2-fluorophenylboronic acid and 2,2-dimethyl-1,3-propanediol.

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces boronic acid derivatives.

    Hydrolysis: Produces 2-fluorophenylboronic acid and 2,2-dimethyl-1,3-propanediol.

Scientific Research Applications

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boron atom transfers its organic group to the palladium center.

    Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    5,5-Dimethyl-1,3,2-dioxaborinane: A related compound lacking the fluorophenyl group.

Uniqueness

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the fluorophenyl group and the dioxaborinane ring, which confer specific reactivity and stability advantages in coupling reactions.

Properties

IUPAC Name

2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFBLQHZFSLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439252
Record name 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346656-39-1
Record name 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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